{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone
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Overview
Description
{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone is a complex organic compound that features a naphthalene ring, a piperazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while substitution reactions can produce a variety of halogenated or alkylated products .
Scientific Research Applications
Chemistry
In chemistry, {4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Studies have shown that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer properties .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in materials science, such as the creation of polymers and nanomaterials .
Mechanism of Action
The mechanism of action of {4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity. Similarly, its binding to cancer cell receptors can induce apoptosis, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl(pyrrolidin-1-yl)methanone: This compound shares a similar structure but lacks the piperazine ring.
Piperazin-1-yl(pyrrolidin-1-yl)methanone: This compound contains both the piperazine and pyrrolidine rings but lacks the naphthalene moiety.
Uniqueness
The uniqueness of {4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone lies in its combination of three distinct ring systems. This structural complexity allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
CAS No. |
918481-92-2 |
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Molecular Formula |
C20H25N3O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C20H25N3O/c24-20(22-9-3-4-10-22)23-13-11-21(12-14-23)16-17-7-8-18-5-1-2-6-19(18)15-17/h1-2,5-8,15H,3-4,9-14,16H2 |
InChI Key |
ABFSCDXYDLSPQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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